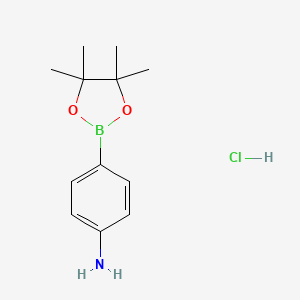

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilinhydrochlorid

Übersicht

Beschreibung

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride with various aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.

Substitution Reactions: It can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Temperature: Typically conducted at elevated temperatures to facilitate the reaction.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

Quinones: Resulting from oxidation reactions.

Amines: Resulting from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Biology: Employed in the study of enzyme inhibitors and biological probes. Medicine: Utilized in the development of anticancer drugs and diagnostic agents. Industry: Applied in the production of advanced materials and polymers.

Wirkmechanismus

Target of Action

Compounds of this class are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction .

Mode of Action

The compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride, is known to participate in borylation reactions . In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction is a key step in many organic synthesis pathways.

Biochemical Pathways

Its role in the suzuki-miyaura cross-coupling reaction suggests that it may be involved in the formation of carbon-carbon bonds in organic molecules .

Result of Action

The primary result of the action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for creating carbon-carbon bonds, which are fundamental to organic chemistry.

Action Environment

The efficacy and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to air and should be stored under inert gas . Additionally, the compound’s solubility in hot methanol suggests that it may be more reactive at elevated temperatures .

Biochemische Analyse

Biochemical Properties

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration processes. It interacts with enzymes such as palladium and copper catalysts, facilitating the formation of aryl boronates and chiral allenyl boronates . These interactions are crucial for the synthesis of complex organic molecules and have implications in drug development and material science.

Cellular Effects

The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride on cellular processes are multifaceted. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes and proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis . The compound’s impact on gene expression can lead to alterations in the production of key proteins, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its application . The compound’s boron-containing structure allows it to form stable complexes with various biomolecules, leading to changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes can lead to the formation of intermediate compounds that play roles in broader metabolic networks.

Transport and Distribution

Within cells and tissues, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, influencing the outcomes of biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.

Pinacolboronic Acid: A common boronic acid derivative used in organic synthesis.

Benzeneboronic Acid: Similar to phenylboronic acid but without the amino group.

Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its amino group, which provides additional reactivity and functionality compared to other boronic acid derivatives. This makes it particularly useful in the synthesis of biologically active compounds and advanced materials.

Biologische Aktivität

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H18BClN2O2

- Molecular Weight: 252.13 g/mol

- CAS Number: 181219-01-2

- InChI Key: NLTIETZTDSJANS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. One significant area of interest is its role as a boronic acid derivative, which can form reversible covalent bonds with diols in biological systems. This property is particularly relevant in the context of enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride exhibit inhibitory effects on several enzymes:

- CYP450 Enzymes: Inhibition studies have shown that certain derivatives can inhibit CYP3A4 with an IC50 value as low as 0.34 μM. This suggests potential for drug-drug interactions and highlights the need for careful evaluation in therapeutic contexts .

| Enzyme | IC50 (μM) |

|---|---|

| CYP3A4 | 0.34 |

| CYP1A4 | >5 |

| CYP2C9 | >5 |

| CYP2C19 | >5 |

| CYP2D6 | >5 |

Anticancer Properties

Recent studies have explored the anticancer potential of boron-containing compounds. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. The selectivity for cancer cells is a crucial factor in drug development.

Case Studies

-

Study on Antitumor Activity:

A study evaluated the effects of a related compound on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated an IC50 value of 0.126 μM against these cells while showing minimal effects on non-cancerous MCF10A cells . This selectivity indicates a promising therapeutic window for further development. -

Pharmacokinetics and Toxicology:

In vivo studies using Sprague-Dawley rats assessed the pharmacokinetic profile of related compounds. Results indicated moderate exposure and slow elimination rates, suggesting potential for sustained therapeutic effects while also necessitating careful monitoring for toxicity .

Eigenschaften

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9;/h5-8H,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWXBRPJNZRTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.